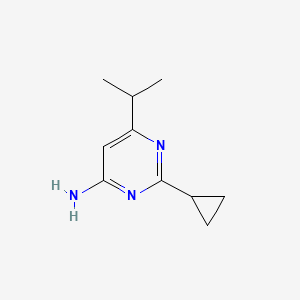

2-シクロプロピル-6-(プロパン-2-イル)ピリミジン-4-アミン

説明

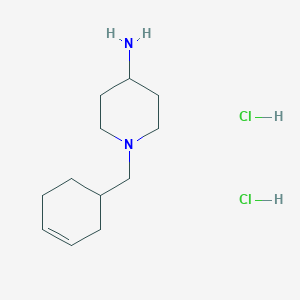

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine is a cyclopropyl-substituted pyrimidine derivative, which is a heterocyclic compound with a five-membered ring. It is a biologically active compound and has been studied for its potential applications in the fields of medicinal chemistry and pharmaceuticals. The compound has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied and reported.

科学的研究の応用

製薬における治療の可能性

“2-シクロプロピル-6-(プロパン-2-イル)ピリミジン-4-アミン”などのピリミジン誘導体は、治療の可能性について研究されてきました . これらは医薬品化学における特権構造とみなされており、関連する薬剤に存在します . たとえば、ピリドピリミジン部分は治療上の関心を示しており、新しい治療法の開発において研究されてきました .

抗菌活性

ピリミジンコアを含む化合物は、抗菌活性を示すことが知られています . そのため、“2-シクロプロピル-6-(プロパン-2-イル)ピリミジン-4-アミン”は、新しい抗菌剤の開発に使用できる可能性があります .

抗ウイルス活性

ピリミジン誘導体は、抗ウイルス特性でも知られています . これは、“2-シクロプロピル-6-(プロパン-2-イル)ピリミジン-4-アミン”がウイルス感染の治療に使用できる可能性があることを示唆しています .

抗腫瘍活性

ピリミジン部分は、抗腫瘍活性を示すことが知られています . そのため、“2-シクロプロピル-6-(プロパン-2-イル)ピリミジン-4-アミン”は、がん治療に使用できる可能性があります .

抗線維化活性

ピリミジン誘導体は、抗線維化活性について研究されてきました . “2-シクロプロピル-6-(プロパン-2-イル)ピリミジン-4-アミン”に類似した化合物は、細胞培養培地中のコラーゲンの発現とヒドロキシプロリンの含量をインビトロで阻害することが示されています . これは、線維症性疾患の治療における潜在的な使用を意味します .

CDK4/6阻害剤

ピリミジンコアを持つ化合物は、CDK4/6阻害剤の開発に使用されてきました . これらの阻害剤は、悪性(がん)細胞の増殖を刺激するシグナルを破壊します . そのため、“2-シクロプロピル-6-(プロパン-2-イル)ピリミジン-4-アミン”は、新しいCDK4/6阻害剤の開発に使用できる可能性があります .

作用機序

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine is believed to act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity. The compound has also been shown to interact with certain proteins, such as the human epidermal growth factor receptor, and to inhibit the activity of certain proteins involved in signal transduction pathways.

Biochemical and Physiological Effects

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, and to interact with certain proteins, such as the human epidermal growth factor receptor. The compound has also been found to have anti-inflammatory and anti-cancer effects, and to inhibit the proliferation of certain cancer cells.

実験室実験の利点と制限

The advantages of using 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine in laboratory experiments include its low cost, its stability, and its availability in a variety of chemical forms. The compound is also easy to synthesize, and it can be used in a wide range of experiments. However, the compound has certain limitations, such as its low solubility in some solvents, and its potential to cause irritation to the skin and eyes.

将来の方向性

Future research on 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine could focus on the development of more effective inhibitors of certain enzymes and proteins, and on the development of novel therapeutic applications. Additionally, further research could be conducted to explore the compound’s potential as an anti-cancer agent and to investigate its potential toxicity. Further research could also focus on the development of new synthesis methods for the compound and on the development of new methods for its detection and quantification.

特性

IUPAC Name |

2-cyclopropyl-6-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFTZEWASMKPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)

![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)